molecular formula C23H32NO4P B14793368 Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate

Cat. No.: B14793368
M. Wt: 417.5 g/mol
InChI Key: MNQJOHGKAXEMJV-UHFFFAOYSA-N
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Description

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is an organophosphorus compound with a complex structure that includes a cyclopropane ring, a dibenzylamino group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropane derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate ester bond . Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator of biological pathways. The cyclopropane ring and dibenzylamino group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of a cyclopropane ring, dibenzylamino group, and phosphonate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other phosphonate compounds.

Properties

Molecular Formula

C23H32NO4P

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C23H32NO4P/c1-3-27-29(25,28-4-2)20-26-23(15-16-23)19-24(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3

InChI Key

MNQJOHGKAXEMJV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1(CC1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC

Origin of Product

United States

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